molecular formula C12H14ClNSi B11870544 (1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine CAS No. 90261-23-7

(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine

Cat. No.: B11870544
CAS No.: 90261-23-7
M. Wt: 235.78 g/mol
InChI Key: YXPCINDMOGVFBL-UHFFFAOYSA-N
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Description

“(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine” is an organosilicon-imine hybrid compound characterized by a conjugated alkyne backbone, a trimethylsilyl (TMS) substituent, and a 4-chlorophenylimine group. The TMS group introduces steric bulk and electron-withdrawing effects, while the alkyne moiety (prop-2-yn) enhances rigidity and conjugation compared to alkenes. The imine functional group (–C=N–) confers reactivity typical of Schiff bases, such as participation in cycloadditions or coordination to metal centers. This compound is likely synthesized via condensation of a propargyl aldehyde derivative with 4-chloroaniline, followed by silylation.

Properties

CAS No.

90261-23-7

Molecular Formula

C12H14ClNSi

Molecular Weight

235.78 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-trimethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C12H14ClNSi/c1-15(2,3)10-4-9-14-12-7-5-11(13)6-8-12/h5-9H,1-3H3

InChI Key

YXPCINDMOGVFBL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC=NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-chloroaniline with 3-(trimethylsilyl)prop-2-yn-1-ylidene. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl-propynylidene reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl-propynylidene moiety can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro-substituted aniline group can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of “(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine” with two analogous compounds:

Compound Substituent at C3 Backbone Imine Substituent Key Properties
This compound Trimethylsilyl (TMS) Alkyne 4-Chlorophenyl High rigidity, electron-withdrawing TMS, potential for Si–C bond reactivity
(1E)-N-(4-Chlorophenyl)-3-phenylprop-2-en-1-imine () Phenyl Alkene 4-Chlorophenyl Extended π-conjugation, lower steric bulk, typical Schiff base reactivity
(1E,2E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-(2-furyl)-2-propen-1-imine () 2-Furyl Alkene 4-(4-Chlorobenzyl)piperazinyl Enhanced solubility (piperazine), furan-mediated hydrogen bonding, bioactivity potential

Hypothetical Physical Properties

  • Solubility : The TMS group may reduce aqueous solubility compared to the furyl/piperazinyl analog (), which benefits from polar heterocycles.
  • Melting Points : The rigid alkyne backbone in the target compound could elevate melting points relative to the alkene-based analogs.
  • Spectroscopic Signatures : The alkyne’s IR absorption (~2100 cm⁻¹) and deshielded imine proton NMR signals (δ 8–9 ppm) distinguish the target compound from analogs with alkenes (C=C stretch ~1600 cm⁻¹) .

Biological Activity

(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine is a compound of significant interest in medicinal chemistry due to its unique structural features, including an alkyne backbone, a chlorophenyl substituent, and an imine functional group. The molecular formula for this compound is C13H14ClN, with a molecular weight of approximately 235.71 g/mol. This article reviews the biological activities associated with this compound, focusing on its potential applications in various therapeutic areas.

Structural Characteristics

The structure of this compound can be represented as follows:

Structure C13H14ClN\text{Structure }\text{C}_{13}\text{H}_{14}\text{ClN}

This compound's unique combination of functional groups may confer distinct reactivity patterns and biological properties compared to simpler analogs.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods often involve the reaction of 4-chlorobenzaldehyde with propargylamine derivatives, followed by trimethylsilylation to introduce the trimethylsilyl group.

Anticancer Activity

Compounds containing alkynes and imines have been explored for their anticancer properties. Similar derivatives have demonstrated effectiveness in inhibiting cancer cell proliferation in various cancer types. For example, related compounds showed high anticancer activity in human colon cancer cell lines . The potential mechanism involves inhibition of key enzymes or pathways critical for cancer cell survival.

Enzyme Inhibition

The biological evaluation of similar compounds has revealed their ability to inhibit metabolic enzymes, including acetylcholinesterase (AChE), which is relevant for treating neurological disorders . The presence of the trimethylsilyl group may influence the compound's lipophilicity and bioavailability, enhancing its efficacy as an enzyme inhibitor.

Case Studies

Study Findings Reference
Antimicrobial ScreeningCompounds similar to this compound exhibited significant antifungal activity against multiple strains.
Anticancer EvaluationRelated pyrazole derivatives showed IC50 values indicating potent anticancer activity, suggesting potential for further development.
Enzyme InhibitionSchiff bases derived from similar structures demonstrated effective inhibition of AChE, indicating potential use in treating Alzheimer's disease.

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